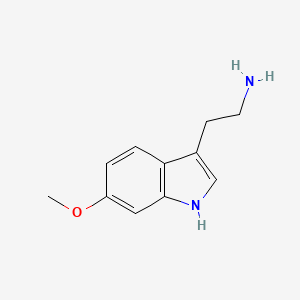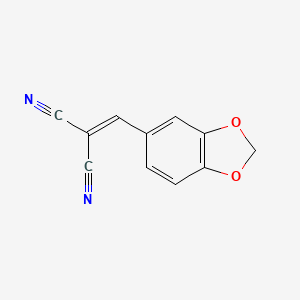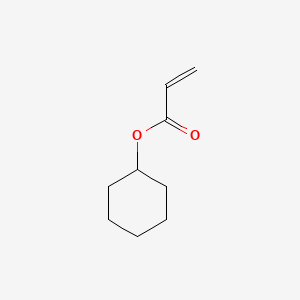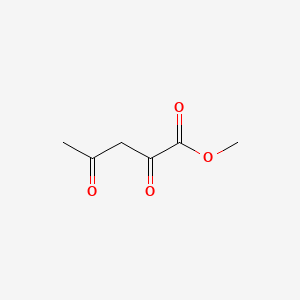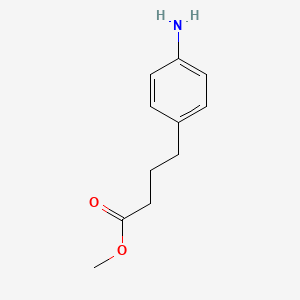
Mesoporphyrin IX Dihydrochlorid
Übersicht
Beschreibung
Mesoporphyrin IX dihydrochloride is a synthetic porphyrin derivative with the chemical formula C34H38N4O4 · 2HCl. It is known for its red hue and water solubility. This compound is extensively utilized in scientific research due to its versatile properties as a fluorescent dye, photosensitizer, and chromophore .
Wissenschaftliche Forschungsanwendungen
Mesoporphyrin IX dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Mesoporphyrin IX dihydrochloride is a synthetic porphyrin derivative . Porphyrins are a group of organic compounds, many of which play crucial roles in biochemical processes They are known to interact with various biological targets, including proteins and enzymes involved in cellular processes.
Mode of Action
It is known to be used as a reactant in constructing efficient dye-sensitized solar cells
Biochemical Pathways
Given its role in constructing dye-sensitized solar cells
Result of Action
Its role in constructing efficient dye-sensitized solar cells
Action Environment
Given its use in constructing dye-sensitized solar cells , factors such as light exposure could potentially influence its action.
Biochemische Analyse
Biochemical Properties
Mesoporphyrin IX dihydrochloride plays a significant role in biochemical reactions, particularly in the context of photodynamic therapy (PDT). It acts as a photosensitizer, requiring the simultaneous presence of light and molecular oxygen to produce reactive oxygen species (ROS). These ROS can cause photoinduced damage to cellular components, including DNA and membranes . Mesoporphyrin IX dihydrochloride interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to bind selectively to G-quadruplex structures in human telomeric DNA, stabilizing these structures and potentially influencing gene expression .
Cellular Effects
Mesoporphyrin IX dihydrochloride exerts several effects on different cell types and cellular processes. In the context of PDT, it induces cell death by generating ROS upon light activation. This process can lead to the destruction of cellular membranes and other critical components . Additionally, mesoporphyrin IX dihydrochloride has been shown to influence cell signaling pathways and gene expression by stabilizing G-quadruplex structures in DNA . This stabilization can affect the transcription of genes associated with these structures, potentially altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of mesoporphyrin IX dihydrochloride involves its role as a photosensitizer in PDT. Upon exposure to specific wavelengths of light, mesoporphyrin IX dihydrochloride transitions to an excited state. In this state, it can transfer energy to molecular oxygen, generating singlet oxygen and other ROS . These ROS can then interact with various cellular components, causing oxidative damage. Additionally, mesoporphyrin IX dihydrochloride binds to G-quadruplex structures in DNA, stabilizing these structures and potentially influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mesoporphyrin IX dihydrochloride can change over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that mesoporphyrin IX dihydrochloride can maintain its photosensitizing properties over extended periods, making it suitable for long-term experiments . The degradation of the compound can lead to a decrease in its efficacy, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of mesoporphyrin IX dihydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively induce photodynamic effects without causing significant toxicity. At higher doses, mesoporphyrin IX dihydrochloride can exhibit toxic effects, including oxidative damage to tissues and organs . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Mesoporphyrin IX dihydrochloride is involved in various metabolic pathways, particularly those related to heme biosynthesis and degradation. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The compound’s role in stabilizing G-quadruplex structures in DNA can also affect the expression of genes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, mesoporphyrin IX dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of mesoporphyrin IX dihydrochloride is crucial for its efficacy as a photosensitizer, as it needs to reach target cells and tissues to exert its effects.
Subcellular Localization
Mesoporphyrin IX dihydrochloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in PDT, as it needs to be in proximity to cellular components to generate ROS and induce photodynamic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mesoporphyrin IX dihydrochloride can be synthesized through various methods. One common approach involves the reaction of protoporphyrin IX with hydrochloric acid, resulting in the formation of mesoporphyrin IX dihydrochloride. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of mesoporphyrin IX dihydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as crystallization and filtration to achieve high purity levels required for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Mesoporphyrin IX dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert mesoporphyrin IX dihydrochloride into other reduced forms of porphyrins.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives, which can be further utilized in different scientific and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Protoporphyrin IX: A precursor in the biosynthesis of heme, similar in structure but lacks the dihydrochloride component.
Mesoporphyrin IX dimethyl ester: Another derivative of mesoporphyrin IX, used in similar applications but with different solubility properties.
Coproporphyrin I dihydrochloride: A related compound with different functional groups, used in various biochemical studies.
Uniqueness
Mesoporphyrin IX dihydrochloride is unique due to its specific chemical structure, which allows it to function effectively as a photosensitizer and fluorescent dye. Its water solubility and ability to generate ROS upon light exposure make it particularly valuable in photodynamic therapy and other scientific research applications .
Eigenschaften
CAS-Nummer |
68938-72-7 |
|---|---|
Molekularformel |
C34H39ClN4O4 |
Molekulargewicht |
603.1 g/mol |
IUPAC-Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C34H38N4O4.ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);1H |
InChI-Schlüssel |
UAODTKUMUBCNOB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl |
Kanonische SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl |
Key on ui other cas no. |
68938-72-7 |
Verwandte CAS-Nummern |
493-90-3 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mesoporphyrin IX dihydrochloride interact with biological membranes and what are the downstream effects?
A: Mesoporphyrin IX dihydrochloride (MPCl) exhibits binding affinity to lipid bilayers, with the binding strength being influenced by the presence of esterified groups. [] Specifically, MPCl demonstrates a preference for a binding site located along the outer part of the hydrocarbon chains within the lipid bilayer, partially inserted between the lipid head groups. This binding location differs from its esterified counterpart, Mesoporphyrin IX dimethyl ester (MPE). [] While the specific downstream effects aren't fully elucidated in the provided research, the interaction with lipid membranes suggests a potential role in modulating membrane properties and potentially influencing processes that occur within the membrane environment.
Q2: How does the structure of Mesoporphyrin IX dihydrochloride affect its translation inhibitory properties?
A: Research suggests that the presence of a G-quadruplex structure within the 5’ untranslated region (5’ UTR) of mRNA transcripts plays a crucial role in the translation inhibitory effects exhibited by Mesoporphyrin IX dihydrochloride. [] This inhibition appears to stem from the G-quadruplex structure hindering the initiation phase of translation, likely by interfering with ribosomal subunit binding or their movement along the mRNA. [] Furthermore, the inhibitory effect can be modulated by RNA-binding proteins, highlighting the complexity of this interaction. []
Q3: Can you explain the applications of radiolabeled Mesoporphyrin IX dihydrochloride?
A: [119mSn]-Mesoporphyrin IX dichloride, a radiolabeled form of the compound, has been synthesized for use in drug metabolism and disposition studies. [] This radiolabeled version allows researchers to track the compound's absorption, distribution, metabolism, and excretion within an organism, offering valuable insights into its pharmacokinetic profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





